molecular formula C12H21Cl2N3O B1522144 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride CAS No. 1197845-10-5

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride

Cat. No. B1522144
CAS RN: 1197845-10-5
M. Wt: 294.22 g/mol
InChI Key: OJAGYRBJVPFXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-[2-(Morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride (NMPEDDHC) is an organic compound that has been used for a variety of research applications. NMPEDDHC is an amine-based compound, which is a type of organic compound containing nitrogen. It is a white powder that is soluble in water and alcohol. NMPEDDHC has been used in a variety of scientific research applications, including as a drug, a biochemical reagent, and a physiological reagent.

Scientific Research Applications

Agriculture: Herbicide Development

In the agricultural sector, computational studies have identified this molecule as a promising candidate for herbicide development. It has shown a better physiochemical profile, docking scores, system stability, H-bond occupancy, and binding free energy compared to existing herbicides like terbutryn .

Neuropharmacology: KCNQ2 Potassium Channel Opener

Neuropharmacological research has focused on the compound’s efficacy as a KCNQ2 potassium channel opener. This application is significant in developing oral treatments for migraines, as demonstrated in a cortical spreading depression model .

Analytical Chemistry: Reference Material

Due to its well-defined molecular weight and structure, this compound serves as a valuable reference material in analytical chemistry. It aids in the calibration of instruments and validation of analytical methods .

Pharmacokinetics: Metabolism Studies

The oxidation mechanism in the metabolism of related morpholinyl compounds has been studied, which can provide insights into the metabolic pathways and pharmacokinetics of this compound. Understanding its metabolism is crucial for drug development and safety assessments .

properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGYRBJVPFXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.